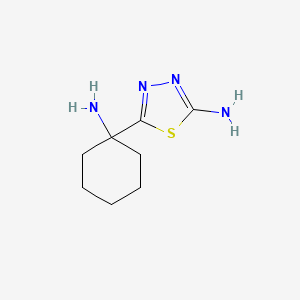

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

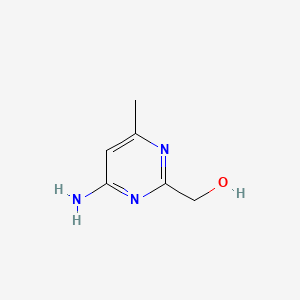

“5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine” is a compound that contains an aminocyclohexyl group and a thiadiazol group. The aminocyclohexyl group consists of a cyclohexane ring with an amino group (-NH2) attached, and the thiadiazol group is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminocyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane rings .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The amino group (-NH2) is a common site of reactivity in organic compounds, and could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of heterocyclic assemblies containing azole rings, demonstrating significant potential for biological activity. Derivatives of 5-arylisoxazole and 4,5-dichloroisothiazole have been synthesized through transformations involving amino and acylated groups, offering pathways to novel heterocyclic structures (Petkevich et al., 2021).

- Innovative methods for the synthesis of 1,3,4-thiadiazol-2-amine derivatives have been developed, including ultrasound-assisted synthesis and one-pot reactions that avoid the use of toxic additives. These methods improve efficiency and offer environmentally friendly alternatives for the synthesis of these compounds (Erdogan, 2018); (Kokovina et al., 2021).

Biological Activities

- The biological activity of derivatives, including their potential as antimicrobial and anticancer agents, has been a significant area of research. Various derivatives have shown promising results in inhibiting bacterial and fungal growth, as well as exhibiting cytotoxic effects against cancer cell lines (Serban et al., 2018); (Krishna et al., 2020).

Material Science and Other Applications

- In material science, 1,3,4-thiadiazole derivatives have been explored for their properties in crystal engineering and as precursors for organometallic materials. The structural versatility and coordinating behavior of these compounds with transition metals have been studied for potential applications in materials chemistry (Ardan et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8/h1-5,10H2,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELZPCIOJSFDOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NN=C(S2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)

![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)